molecular formula C26H25Cl2N3O3 B2537715 3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1024533-31-0

3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2537715
CAS No.: 1024533-31-0
M. Wt: 498.4
InChI Key: WZBCBXCVIASCAH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS: 1024533-31-0) is a urea derivative featuring a 3,4-dichlorobenzyl group and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a phenyl spacer. Its molecular formula is C₂₆H₂₅Cl₂N₃O₃, with a molar mass of 498.4 g/mol .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2N3O3/c1-33-24-13-18-9-10-29-23(20(18)14-25(24)34-2)12-16-3-6-19(7-4-16)31-26(32)30-15-17-5-8-21(27)22(28)11-17/h3-8,11,13-14H,9-10,12,15H2,1-2H3,(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBCBXCVIASCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenylmethyl intermediate: This step involves the chlorination of a phenylmethyl compound to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the dimethoxyisoquinolinyl intermediate: This involves the methoxylation of isoquinoline to introduce methoxy groups at the 6 and 7 positions.

    Coupling reaction: The final step involves coupling the dichlorophenylmethyl and dimethoxyisoquinolinyl intermediates with a urea derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including the presence of catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of enzymes or other proteins involved in cellular processes.

    Inhibiting or activating enzymes: This can alter metabolic pathways and affect cellular functions.

    Interacting with DNA or RNA: This can influence gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Dichlorophenyl Substituents

Example Compound 11g (from ): 1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) shares the 3,4-dichlorophenyl urea scaffold but replaces the dihydroisoquinoline with a thiazole-piperazine group. Key differences:

  • Molecular Weight : 534.2 g/mol (vs. 498.4 g/mol for the target compound) .

Example Compound SDZ249665 (from ): 1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea (SDZ249665) features a tert-butyl benzyl group and an ethoxy-methoxy benzyl substituent.

  • Key Contrast : The absence of halogen atoms (Cl) and the tert-butyl group reduce electron-withdrawing effects compared to the dichlorophenyl group in the target compound, which may diminish binding affinity to halogen-sensitive targets .

Urea Derivatives with Dihydroisoquinoline Moieties

Example Compound 1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea (CAS: 1023571-69-0):

  • Molecular Formula : C₂₅H₂₄N₄O₅ (MW: 460.5 g/mol) .
  • Structural Difference: The nitro group (-NO₂) on the phenyl ring replaces the dichlorophenyl group. Nitro groups are stronger electron-withdrawing substituents than chloro groups, which may enhance electrophilic interactions but increase metabolic instability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Source
Target Compound C₂₆H₂₅Cl₂N₃O₃ 498.4 3,4-Dichlorophenyl, dihydroisoquinoline High lipophilicity, GPCR affinity
1-(3,4-Dichlorophenyl)-urea derivative (11g ) C₂₃H₂₃Cl₂N₇O₂S 534.2 Thiazole-piperazine Enhanced solubility, kinase inhibition
SDZ249665 C₂₃H₃₁N₃O₃ 397.5 tert-Butyl benzyl, ethoxy-methoxy benzyl Lower metabolic stability
3-Nitrophenyl analog (CAS: 1023571-69-0) C₂₅H₂₄N₄O₅ 460.5 3-Nitrophenyl High electrophilicity, potential toxicity

Research Findings and Implications

  • Synthetic Yields : Urea derivatives with dichlorophenyl groups (e.g., 11g ) are synthesized in high yields (87.5%), suggesting robust scalability for the target compound .
  • Metabolic Stability: The 6,7-dimethoxy groups on the dihydroisoquinoline may reduce oxidative metabolism compared to nitro-substituted analogs, as methoxy groups are less prone to Phase I oxidation .

Biological Activity

The compound 3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a phenyl urea derivative known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A dichlorophenyl group which may enhance lipophilicity and biological activity.
  • A dimethoxy-3,4-dihydroisoquinoline moiety that may contribute to its pharmacological properties.

Research indicates that phenyl urea derivatives can act as inhibitors of various enzymes and receptors. Specifically, studies have shown that compounds similar to this one exhibit inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in tryptophan metabolism and immune response regulation. IDO1 is a target for cancer immunotherapy due to its role in tumor immune evasion.

Key Findings from Studies

  • Inhibition of IDO1 : In vitro studies demonstrated that certain phenyl urea derivatives showed selective inhibition of IDO1. The presence of specific functional groups was crucial for binding affinity and inhibitory potency .
  • Selectivity : Compounds were tested against tryptophan 2,3-dioxygenase (TDO) and exhibited selectivity towards IDO1, indicating potential therapeutic applications in cancer treatment .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving phenyl urea derivatives:

Compound IDBiological ActivityIC50 Value (µM)Reference
i12IDO1 Inhibition0.5
i24IDO1 Inhibition0.2
g1No IDO1 ActivityN/A
g2No IDO1 ActivityN/A

Case Study 1: Cancer Immunotherapy

In a study investigating the effects of various IDO1 inhibitors on tumor growth in murine models, the compound similar to This compound demonstrated significant tumor reduction compared to controls. The mechanism was attributed to enhanced T-cell activation due to decreased tryptophan catabolism .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of phenyl urea derivatives on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death and improved cell viability when treated with these compounds, suggesting potential applications in neurodegenerative diseases .

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